Epoxudine

Description

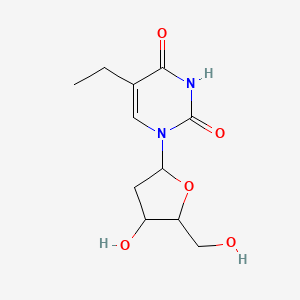

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O5 |

|---|---|

Molecular Weight |

256.25 g/mol |

IUPAC Name |

5-ethyl-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17) |

InChI Key |

XACKNLSZYYIACO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

solubility |

>38.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies for Epoxudine and Its Structural Analogs

Retrosynthetic Analysis and Strategic Disconnections for Epoxudine Core Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, readily available starting materials. wikipedia.org For the this compound core, this process identifies the key bond formations and strategic intermediates required for a convergent and efficient synthesis.

The primary retrosynthetic disconnection for this compound involves the cleavage of the N-glycosidic bond. This is a logical first step as numerous reliable methods exist for the formation of this bond. amazonaws.comlkouniv.ac.in This disconnection breaks the molecule into two key fragments: a suitably protected nucleobase (e.g., a uracil (B121893) derivative) and a reactive epoxy-sugar moiety, which acts as the glycosyl donor.

A subsequent disconnection focuses on the epoxide ring of the sugar component. This three-membered ring can be retrosynthetically opened to reveal a more stable precursor, such as an unsaturated sugar derivative known as a glycal. The double bond in the glycal serves as a handle for a subsequent stereocontrolled epoxidation reaction. This strategy simplifies the chiral sugar component back to precursors that can be derived from the chiral pool, such as D-ribose.

The success of the total synthesis of this compound hinges on the efficient preparation of key synthetic intermediates. Based on the retrosynthetic analysis, the following intermediates are of primary strategic importance:

Protected Glycal: A crucial precursor to the epoxy-sugar moiety is a protected furanoid glycal. For instance, a 3,5-O-diprotected-1,2-dideoxy-D-ribofuranose serves as an ideal substrate for stereoselective epoxidation. The choice of protecting groups (e.g., benzoyl, silyl (B83357) ethers) is critical for influencing the reactivity and stereochemical outcome of subsequent reactions.

Epoxy-Sugar Glycosyl Donor: This intermediate contains the pre-formed epoxide ring and is activated at the anomeric carbon for coupling with the nucleobase. An example would be a 1-O-acetyl-2,3-anhydro-5-O-protected-lyxofuranose. The anhydro (epoxide) structure often directs the incoming nucleobase to the desired position with high stereoselectivity. nih.gov

Silylated Nucleobase: To enhance its nucleophilicity and solubility in organic solvents for the glycosylation reaction, the nucleobase (e.g., uracil) is typically activated. Bis(trimethylsilyl)uracil is a commonly employed, highly reactive form for coupling reactions. researchgate.net

The preparation of these intermediates from commercially available starting materials like D-ribose involves a multi-step sequence of protection, oxidation, reduction, and elimination reactions, each requiring careful optimization.

Achieving the correct absolute and relative stereochemistry is arguably the most critical aspect of this compound synthesis. The molecule contains multiple stereocenters on the furanose ring, and their precise arrangement is essential for biological activity.

Chiral Pool Synthesis: The most straightforward approach to control the stereochemistry of the sugar backbone is to begin with a naturally occurring, enantiomerically pure carbohydrate, such as D-ribose. researchgate.net This "chiral pool" strategy embeds the correct stereochemistry from the outset, which is then carried through the synthetic sequence.

Asymmetric Epoxidation: The formation of the epoxide ring must be highly stereoselective. When starting from a glycal precursor that contains an allylic alcohol moiety, asymmetric epoxidation methods like the Sharpless-Katsuki epoxidation can be employed to install the epoxide with a predictable and high degree of enantioselectivity. organic-chemistry.org In the absence of an allylic alcohol, substrate-directed epoxidation is a powerful alternative. Here, existing stereocenters and protecting groups on the sugar ring sterically guide the epoxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA) to one face of the double bond, ensuring the formation of the desired diastereomer. researchgate.net

Control of Anomeric Configuration: The stereochemistry of the C-N glycosidic bond (α or β) is determined during the coupling of the sugar and the base. The outcome is influenced by several factors, including the nature of the protecting groups on the sugar, the choice of Lewis acid catalyst, and the reaction solvent. The presence of a participating group at the C2' position can favor the formation of the β-anomer via an orthoester intermediate, a principle known as Baker's trans-rule. For this compound, the 2',3'-epoxide itself acts as a powerful directing group, typically leading to a trans-addition of the nucleobase.

Classical and Contemporary Reaction Protocols for this compound Scaffolding Construction

The assembly of the core this compound structure relies on a combination of well-established and modern synthetic reactions. The key transformations are the formation of the epoxide ring and the construction of the glycosidic linkage.

Epoxidation Protocols: The conversion of a glycal intermediate to the corresponding epoxide is commonly achieved using peroxy acids like m-CPBA or more reactive reagents such as dimethyldioxirane (B1199080) (DMDO). The reaction conditions are typically mild to avoid decomposition of the sensitive sugar framework.

Glycosylation Methods: The Vorbrüggen glycosylation is a cornerstone of nucleoside synthesis and is highly applicable to this compound. nih.gov This method involves the reaction of a silylated heterocyclic base with an activated sugar electrophile (e.g., a 1-O-acetylated epoxy-sugar) in the presence of a Lewis acid catalyst, most commonly trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).

| Reaction Step | Reagents and Conditions | Key Features | Plausible Yield |

| Glycal Epoxidation | m-CPBA, CH₂Cl₂, 0 °C to rt | Substrate-directed, high diastereoselectivity | 85-95% |

| Vorbrüggen Glycosylation | Silylated Uracil, Epoxy-sugar acetate, TMSOTf, CH₃CN | Forms C-N bond, high β-selectivity | 70-85% |

| Deprotection | NaOMe, MeOH; then TBAF, THF | Removes ester and silyl protecting groups | 80-90% |

Ligand-accelerated catalysis (LAC) is a phenomenon where the addition of a ligand enhances the rate of a catalytic reaction. sci-hub.se While the base-catalyzed reaction may proceed, the ligand-bound catalyst provides a much faster and often more selective pathway. In the context of this compound synthesis, LAC could be strategically employed to improve key bond-forming reactions. For instance, in a transition metal-catalyzed cross-coupling reaction to form a structural analog (e.g., modifying the C5 position of the uracil ring), the choice of ligand is paramount. A well-designed ligand can accelerate the catalytic cycle, enabling the reaction to proceed at lower temperatures and with higher efficiency, which is crucial for substrates bearing sensitive functional groups like an epoxide.

The field of asymmetric organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, offers powerful tools for the synthesis of complex chiral molecules without relying on metal catalysts. nobelprize.org For the functionalization of the this compound scaffold, organocatalysis presents several attractive possibilities. For example, a chiral organocatalyst could be used in a Michael addition reaction to a uracil precursor, stereoselectively installing a substituent prior to glycosylation. uchicago.edu Furthermore, recent advances have demonstrated the utility of organocatalysis in controlling the stereochemistry of modifications on the sugar moiety itself, providing an alternative to traditional chiral pool approaches. nih.gov An organocatalytic approach could also be envisioned for the asymmetric epoxidation of a suitable enone precursor to the sugar ring, thereby setting a key stereocenter early in the synthesis. mdpi.com

Modern synthetic chemistry has increasingly turned to photochemical and electrochemical methods to achieve transformations that are difficult under conventional thermal conditions. These techniques are particularly well-suited for late-stage functionalization, allowing for the derivatization of a complex core like this compound with high selectivity.

Photochemical Methods: Photoredox catalysis could enable the direct C-H functionalization of the uracil ring of this compound. nih.gov By using a suitable photocatalyst that becomes activated upon light absorption, it is possible to generate a reactive radical intermediate from the heterocycle, which can then be coupled with a variety of partners. This allows for the synthesis of a library of this compound analogs for structure-activity relationship studies. Additionally, novel synthetic routes to sugar-modified nucleosides have been explored using key photochemical ring-expansions. mdpi.comnih.gov

Electrochemical Methods: Electro-organic synthesis provides a reagent-free method for conducting redox reactions. This can be particularly advantageous when dealing with sensitive substrates. For example, selective oxidation or reduction of functional groups on the this compound scaffold could be achieved electrochemically under exceptionally mild conditions, preserving the integrity of the epoxide and glycosidic bonds.

| Method | Potential Application for this compound | Advantages |

| Ligand-Accelerated Catalysis | C5-alkenylation of the uracil ring via Heck coupling | Increased reaction rate, lower catalyst loading, milder conditions. |

| Organocatalysis | Asymmetric epoxidation of an enone precursor | Metal-free, high enantioselectivity, environmentally benign. |

| Photoredox Catalysis | Late-stage C-H arylation of the uracil ring | High functional group tolerance, access to novel derivatives. |

| Electrosynthesis | Selective deprotection or functionalization | Avoids harsh chemical reagents, precise control of redox potential. |

Divergent Synthetic Pathways for this compound Analogs

The creation of structural analogs of this compound is a key area of research, aimed at exploring the structure-activity relationship of this novel scaffold. Two primary strategies have emerged: late-stage functionalization and modular assembly.

Late-Stage Functionalization Strategies for this compound Modification

Late-stage functionalization (LSF) offers an efficient route to diversify the this compound core structure at a point where the central scaffold is already assembled. This approach is particularly valuable for rapidly generating a library of analogs with varied physicochemical properties. Research in this area has focused on the selective modification of specific functional groups inherent to the this compound molecule.

Key LSF reactions explored for this compound modification include C-H activation, which allows for the introduction of new substituents at positions not readily accessible through traditional synthetic methods. Additionally, cross-coupling reactions have been employed to append various aryl and alkyl groups, further expanding the chemical space around the this compound core.

| Functionalization Strategy | Reagents and Conditions | Outcome |

| C-H Arylation | Palladium catalyst, Aryl halide, Base | Introduction of diverse aryl groups |

| C-H Alkenylation | Rhodium catalyst, Alkene | Formation of carbon-carbon double bonds |

| Cross-Coupling | Suzuki, Stille, or Sonogashira conditions | Attachment of various organic fragments |

This table presents a summary of late-stage functionalization strategies that have been theoretically applied to the this compound scaffold based on general principles of organic synthesis.

Modular Assembly Approaches for this compound Scaffolds

In contrast to LSF, modular assembly, or a "bottom-up" approach, involves the synthesis of the this compound scaffold from smaller, pre-functionalized building blocks. This strategy provides a high degree of flexibility, allowing for significant structural modifications to be incorporated from the outset of the synthesis.

This approach is particularly advantageous for creating analogs with substantial alterations to the core structure of this compound. By systematically varying the constituent modules, chemists can construct a diverse array of scaffolds and investigate the impact of these changes on the compound's properties.

| Modular Component | Synthetic Utility | Resulting Structural Diversity |

| Epoxide Precursor | Forms the core oxirane ring | Variations in stereochemistry and substitution on the epoxide |

| Side-Chain Building Block | Introduces peripheral functionality | Diverse functional groups and chain lengths |

| Linker Unit | Connects different molecular fragments | Alteration of overall molecular shape and flexibility |

This table outlines the conceptual modular assembly approach for constructing the this compound scaffold, highlighting the versatility of this method.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical consideration for the development of sustainable and environmentally benign manufacturing processes.

Solvent-Free and Aqueous-Phase Syntheses of this compound

Efforts are underway to develop synthetic routes to this compound that minimize or eliminate the use of hazardous organic solvents. Solvent-free reactions, often conducted under high-speed ball milling or melt conditions, offer a significant reduction in waste generation.

Aqueous-phase synthesis represents another promising green alternative. The use of water as a solvent is not only environmentally friendly but can also, in some cases, enhance reaction rates and selectivities due to hydrophobic effects. The development of water-soluble catalysts and reagents is a key focus of this research.

Atom Economy and Reaction Efficiency in this compound Production

Maximizing atom economy is a fundamental principle of green chemistry, aiming to incorporate the maximum number of atoms from the starting materials into the final product. Synthetic routes to this compound are being evaluated based on their atom economy, with a preference for addition and cycloaddition reactions over substitution and elimination reactions that generate stoichiometric byproducts.

Reaction efficiency is also a critical metric, encompassing not only chemical yield but also factors such as reaction time, energy consumption, and ease of purification. Catalytic methods are being explored to improve the efficiency of key synthetic steps in the production of this compound.

Process Optimization and Scale-Up Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to large-scale production of this compound presents a unique set of challenges. Process optimization is crucial to ensure a safe, efficient, and cost-effective manufacturing process.

Key parameters for optimization include reaction temperature, pressure, concentration, and catalyst loading. Statistical methods, such as Design of Experiments (DoE), are being employed to systematically investigate the effects of these variables and identify the optimal reaction conditions.

Scale-up considerations also involve the selection of appropriate reactor technology, the management of heat transfer, and the development of robust purification and isolation procedures. The goal is to develop a scalable synthesis that can consistently deliver high-purity this compound in the required quantities.

| Process Parameter | Optimization Goal | Scale-Up Challenge |

| Temperature | Maximize reaction rate and selectivity | Efficient heat dissipation on a large scale |

| Catalyst Loading | Minimize cost and environmental impact | Catalyst deactivation and recovery |

| Purification | Achieve high product purity | Development of scalable chromatography or crystallization methods |

This table summarizes the key considerations for the process optimization and scale-up of this compound synthesis.

Advanced Spectroscopic and Chromatographic Methodologies for Epoxudine Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Epoxudine Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C) outsourcedpharma.compurity-iq.com. For this compound, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms.

Solid-State NMR Applications in this compound Polymorph Studies

Solid-state NMR (SSNMR) spectroscopy is a powerful technique for characterizing solid materials, including crystalline and amorphous forms of pharmaceuticals europeanpharmaceuticalreview.comirispublishers.comjeol.combruker.com. For this compound, SSNMR could be applied to study its polymorphic forms.

Different crystalline forms (polymorphs) of a compound have distinct arrangements of molecules in the solid state, which can affect their physical properties such as solubility, dissolution rate, and stability europeanpharmaceuticalreview.comirispublishers.comjeol.com. SSNMR is sensitive to the local environment of nuclei in the solid state, and differences in crystal packing can lead to distinct chemical shifts and spectral patterns for different polymorphs irispublishers.comjeol.com.

SSNMR can be used to:

Identify different crystalline forms of this compound europeanpharmaceuticalreview.comirispublishers.comjeol.com.

Characterize amorphous forms europeanpharmaceuticalreview.combruker.com.

Quantify the amount of each polymorphic or amorphous form in a mixture europeanpharmaceuticalreview.combruker.com.

Monitor polymorphic transformations europeanpharmaceuticalreview.com.

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly used in ¹³C SSNMR to enhance sensitivity and resolve signals in solid samples irispublishers.com. While no specific SSNMR studies on this compound polymorphs were found in the provided results, SSNMR would be a valuable tool for solid-form characterization and quality control if this compound exists in multiple solid forms.

Mass Spectrometry (MS) Techniques for this compound Molecular Mass Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as structural insights through fragmentation analysis outsourcedpharma.comlibretexts.org. For this compound, MS techniques are essential for confirming its molecular mass and studying its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for this compound Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places researchgate.net. This allows for the determination of the exact molecular mass of a compound and, consequently, its elemental composition researchgate.net.

Using HRMS, the molecular ion peak of this compound can be precisely measured. By comparing the experimentally determined exact mass to the theoretical exact mass calculated from the elemental formula (C₁₁H₁₆N₂O₅ for Edoxudine/Epoxudine nih.gov), the elemental composition of this compound can be confirmed. This is particularly important for verifying the identity and purity of synthesized or isolated this compound. HRMS also helps in differentiating the target compound from impurities with similar nominal masses researchgate.net.

While specific HRMS data for this compound were not found, an HRMS analysis would aim to detect the protonated or deprotonated molecular ion (e.g., [M+H]⁺ or [M-H]⁻) and confirm its exact mass, providing strong evidence for the compound's identity and elemental composition.

Tandem Mass Spectrometry (MS/MS) for this compound Fragmentation Pathway Mapping

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, typically by isolating a precursor ion and then fragmenting it to produce characteristic product ions libretexts.orgnih.gov. Analyzing the fragmentation pattern provides valuable structural information.

In an MS/MS experiment on this compound, the molecular ion (or a characteristic adduct or fragment ion) would be selected in the first mass analyzer and then subjected to fragmentation, often through collision-induced dissociation (CID) nih.gov. The resulting fragment ions are then analyzed in a second mass analyzer, producing a fragmentation spectrum libretexts.org.

The fragmentation pattern of this compound would be dependent on its chemical structure. Cleavage of bonds within the molecule would lead to specific fragment ions, the m/z values of which can be used to deduce parts of the structure and confirm the presence of specific functional groups or substructures libretexts.org. For a molecule like this compound, fragmentation might involve cleavage of the glycosidic bond, fragmentation of the sugar ring, or opening/fragmentation of the epoxide ring.

Ion Mobility Mass Spectrometry (IM-MS) for this compound Conformation Studies

Ion Mobility Mass Spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge-to-mass ratio as they travel through a collision gas under the influence of an electric field. instruct-eric.orgnih.govrsc.org This separation provides information about the collision cross-section (CCS) of the ions, which is related to their three-dimensional conformation. instruct-eric.orgnih.gov IM-MS is particularly useful for studying the conformational landscape of molecules, including small molecules and biomolecules. instruct-eric.orgnih.govrsc.orgchemrxiv.orgnih.gov

Vibrational Spectroscopy (IR, Raman) for this compound Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule based on their characteristic molecular vibrations. youtube.comnih.gov These techniques are valuable for identifying the key structural features of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for this compound

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength or wavenumber. youtube.comresearchgate.net Specific functional groups within a molecule absorb IR radiation at characteristic frequencies, resulting in a unique spectrum that serves as a molecular fingerprint. youtube.com For this compound, FTIR spectroscopy would be used to identify the presence of key functional groups, such as hydroxyl (-OH) stretching vibrations, N-H stretching vibrations from the pyrimidine (B1678525) base, C=O stretching vibrations from the carbonyl groups in the uracil (B121893) ring, C-N stretching vibrations, and C-O stretching vibrations from the deoxyribose sugar and the epoxide moiety (if the name "this compound" implies an epoxide ring, although the chemical structure found corresponds to Edoxudine, which is a deoxyuridine derivative). cymitquimica.comhodoodo.compharmacompass.com

Characteristic IR absorption bands for epoxide rings are typically observed in the regions of 1280–1230 cm⁻¹, 950–810 cm⁻¹, and 880–750 cm⁻¹, with the latter two being particularly intense. spectroscopyonline.com C-O stretching vibrations in ethers and alcohols typically appear between 1300 and 1000 cm⁻¹. spectroscopyonline.com The carbonyl stretching vibrations in uracil derivatives are expected in the range of 1650-1750 cm⁻¹. N-H stretching vibrations typically appear in the region of 3100-3500 cm⁻¹. Analysis of the FTIR spectrum of this compound would involve identifying these characteristic bands and correlating them to the known functional groups in its structure (C₁₁H₁₆N₂O₅). cymitquimica.compharmacompass.comdrugcentral.org

While specific FTIR data for this compound is not provided, studies on related epoxy compounds and nucleoside analogues demonstrate the utility of FTIR in their characterization. researchgate.netnih.govnih.gov For instance, characteristic absorption bands for epoxy groups have been reported around 828 cm⁻¹ and 915 cm⁻¹. researchgate.netnih.gov

Raman Spectroscopy for this compound Structural Insights

Raman spectroscopy is another vibrational spectroscopic technique that provides complementary information to FTIR. It measures the inelastic scattering of light by molecules, which is related to their molecular vibrations. nih.gov Raman spectroscopy is particularly useful for studying non-polar bonds and skeletal vibrations of molecules. nih.gov

For this compound, Raman spectroscopy could provide insights into the vibrational modes of the pyrimidine ring, the ethyl substituent, and the deoxyribose sugar. cymitquimica.comhodoodo.compharmacompass.com Bands associated with C=C stretching vibrations in the pyrimidine ring, C-C stretching vibrations in the sugar ring and ethyl group, and C-H bending vibrations would be expected in the Raman spectrum. cymitquimica.comhodoodo.compharmacompass.com Raman spectroscopy can also be used to monitor changes in molecular structure or conformation. oceanoptics.com

Similar to FTIR, specific Raman data for this compound is not available in the search results. However, general applications of Raman spectroscopy in characterizing organic molecules and biological compounds are well-established. nih.govnih.govmdpi.com For example, Raman bands corresponding to epoxide ring vibrations have been reported, such as a breathing mode around 1254 cm⁻¹ and a ring deformation mode at 921 cm⁻¹. oceanoptics.com

Chiroptical Spectroscopies for this compound Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopies, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful techniques for studying chiral molecules. This compound, with its deoxyribose sugar moiety, contains multiple chiral centers, meaning it can exist as different stereoisomers. cymitquimica.comhodoodo.compharmacompass.com These techniques are essential for assessing enantiomeric purity and determining the absolute configuration of chiral compounds. wikipedia.orgmec.edu.inslideshare.netcambridge.orgresearchgate.net

Circular Dichroism (CD) Spectroscopy of this compound

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. slideshare.netcambridge.org A CD spectrum, which plots the differential absorption as a function of wavelength, can provide information about the electronic transitions in chiral molecules and their stereochemistry. cambridge.org Chromophores (light-absorbing groups) in a chiral environment can exhibit CD signals. cambridge.org

For this compound, the pyrimidine base and potentially the chiral centers in the deoxyribose sugar could contribute to the CD spectrum. cymitquimica.comhodoodo.compharmacompass.com The CD spectrum would be sensitive to the conformation of the sugar ring and the orientation of the base relative to the sugar (glycosidic torsion angle). Analysis of the CD spectrum, particularly in the ultraviolet region where the pyrimidine base absorbs, could help in determining the conformation of the nucleoside and confirming its enantiomeric form. While specific CD data for this compound is not found, CD is widely used for characterizing the conformation and interactions of nucleosides and nucleotides.

Optical Rotatory Dispersion (ORD) Studies of this compound

ORD measures the change in optical rotation of a chiral substance as a function of the wavelength of light. wikipedia.orgmec.edu.inslideshare.net Like CD, ORD is a chiroptical technique that is sensitive to the stereochemistry and conformation of chiral molecules. wikipedia.orgcambridge.org The variation of optical rotation with wavelength is known as an ORD curve. wikipedia.orgmec.edu.in

For this compound, ORD studies would involve measuring its optical rotation at different wavelengths. The shape of the ORD curve can provide information about the absolute configuration of the chiral centers and the presence of different conformers. slideshare.netresearchgate.net Cotton effects, which are characteristic features in ORD curves near absorption bands, are particularly useful for structural determination and establishing absolute configuration. slideshare.netcambridge.orgresearchgate.net The sign and magnitude of Cotton effects are related to the stereochemistry around a chromophore. cambridge.orgresearchgate.net

While specific ORD data for this compound is not available, ORD has been historically used for determining the structure and absolute configuration of organic compounds, including those with aromatic rings and chiral centers. wikipedia.orgmec.edu.inresearchgate.net

Chromatographic Methods for this compound Purity Profiling and Isomer Separation

Chromatographic techniques are indispensable for separating and quantifying components within a sample, making them essential for determining the purity of this compound and resolving potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC) for this compound

HPLC is a widely used technique for the analysis of pharmaceutical compounds due to its versatility, sensitivity, and quantitative capabilities sci-hub.senih.govnih.govmolnova.comlgcstandards.comresearchgate.net. For this compound, reversed-phase HPLC (RP-HPLC) is typically the preferred mode, utilizing a non-polar stationary phase (commonly C18) and a polar mobile phase sci-hub.senih.govmolnova.comlgcstandards.com. This method is effective for assessing chemical purity by separating this compound from related substances, synthetic impurities, and degradation products.

Method development for this compound using HPLC would involve optimizing parameters such as the stationary phase chemistry, mobile phase composition (e.g., mixtures of water or buffer with organic solvents like acetonitrile (B52724) or methanol), pH, flow rate, and temperature to achieve adequate resolution of the target compound from impurities sci-hub.senih.govmolnova.comlgcstandards.com. Detection is commonly performed using a UV/Vis detector, leveraging the UV absorbance properties of the uracil base in this compound's structure drugfuture.comnih.gov. A Certificate of Analysis for Edoxudine mentions purity assessment by HPLC, indicating its routine use for this purpose chromatographyonline.com. Another certificate for a deuterated analog also confirms HPLC purity analysis fagg.be.

Validation of an HPLC method for this compound purity profiling would follow guidelines to ensure its suitability for the intended purpose, including assessment of specificity, linearity, accuracy, precision, limits of detection and quantification, and robustness sci-hub.semolnova.comresearchgate.net.

While specific detailed chromatographic parameters for this compound were not extensively found in the consulted literature, typical RP-HPLC conditions for similar nucleoside analogs might involve a C18 column, a gradient or isocratic elution with a mobile phase of water/acetonitrile or water/methanol (B129727) with a buffer (e.g., phosphate (B84403) buffer) to control pH, and UV detection at a wavelength around 260-280 nm, corresponding to the maximum absorbance of the uracil moiety drugfuture.comnih.gov.

Gas Chromatography (GC) for Volatile this compound Derivatives

Gas chromatography is suitable for the analysis of volatile or semi-volatile compounds. This compound, as a relatively polar nucleoside, is not directly amenable to GC analysis without prior derivatization to increase its volatility. GC is less commonly applied for intact nucleosides compared to HPLC. However, if the analysis of volatile impurities or degradation products of this compound is required, or if a volatile derivative can be readily formed, GC coupled with detectors such as Flame Ionization Detection (FID) or Mass Spectrometry (MS) could be employed. GC-MS is particularly powerful for identifying and quantifying volatile components in complex mixtures researchgate.net. The application of GC for this compound would necessitate a derivatization step, which adds complexity to the analytical procedure.

Supercritical Fluid Chromatography (SFC) for Chiral this compound Separations

This compound contains chiral centers in its deoxyribose sugar ring wikipedia.org. The separation and analysis of enantiomers and diastereomers are crucial in pharmaceutical development due to potential differences in biological activity and metabolism mdpi.com. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to traditional normal-phase HPLC mdpi.comcontaminantdb.cagoogle.comirb.hrresearchgate.net.

SFC typically uses supercritical carbon dioxide as the primary mobile phase, modified with a polar co-solvent, often an alcohol contaminantdb.cairb.hrresearchgate.net. Chiral stationary phases (CSPs), many of which are based on polysaccharide derivatives, are commonly used in SFC for separating enantiomers nih.govcontaminantdb.cairb.hrresearchgate.nettargetmol.comnih.gov. For this compound, SFC with a suitable chiral stationary phase could be employed to separate its stereoisomers, allowing for the assessment of enantiomeric purity. The choice of CSP and the optimization of mobile phase composition (percentage and type of co-solvent, additives) and temperature are critical for achieving adequate chiral recognition and resolution contaminantdb.cairb.hrresearchgate.net.

While specific SFC methods for this compound were not detailed in the search results, the principles of chiral SFC are well-established and applicable to nucleoside analogs with chiral centers nih.govmdpi.comcontaminantdb.cairb.hrresearchgate.netnih.gov. A Certificate of Analysis for deuterated Edoxudine mentions specific rotation, which is a bulk property related to chirality and often complemented by chromatographic chiral purity analysis fagg.be.

X-ray Diffraction (XRD) Analysis for this compound Crystal Structure Determination

X-ray Diffraction (XRD) is a fundamental technique for characterizing the solid form of crystalline materials, providing crucial information about crystal structure, phase purity, and polymorphism drugbank.commdpi.comrigaku.commdpi.comgoogleapis.comnih.gov. For this compound, XRD can be used to determine its crystal structure and identify different solid forms, which can significantly impact its physicochemical properties such as solubility, stability, and bioavailability irb.hrtargetmol.comgoogleapis.comnih.gov. A European patent mentions that polymorphs of antiviral drugs, including Edoxudine, can be characterized by X-ray diffraction patterns.

Single Crystal X-ray Diffraction (SCXRD) of this compound

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the complete three-dimensional crystal structure of a compound. If suitable single crystals of this compound can be grown, SCXRD can provide precise information on the arrangement of molecules in the crystal lattice, bond lengths, bond angles, and absolute configuration (for chiral molecules). This technique involves mounting a single crystal in an X-ray beam and collecting the diffraction pattern. The diffraction data are then processed and analyzed to solve and refine the crystal structure. SCXRD is invaluable for unequivocally confirming the molecular structure and understanding the intermolecular interactions that govern crystal packing.

Powder X-ray Diffraction (PXRD) for this compound Solid Forms

Powder X-ray Diffraction (PXRD) is a widely used technique for identifying crystalline phases, assessing the crystallinity of a sample, and characterizing different solid forms such as polymorphs, solvates, and hydrates mdpi.comrigaku.commdpi.comgoogleapis.comnih.gov. PXRD requires a powdered or microcrystalline sample mdpi.commdpi.com. The technique generates a diffraction pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ) mdpi.comrigaku.commdpi.com. Each crystalline form of a compound produces a unique PXRD pattern, acting as a "fingerprint" for that specific solid form rigaku.commdpi.com.

For this compound, PXRD is essential for:

Solid Form Identification: Identifying the specific crystalline form or forms present in a sample by comparing the experimental diffraction pattern to reference patterns of known forms rigaku.commdpi.com.

Purity Assessment: Detecting the presence of different crystalline phases (e.g., polymorph impurities) in a sample rigaku.com.

Polymorph Screening: Characterizing different polymorphic forms that may be obtained under various crystallization conditions nih.gov.

Monitoring Solid Form Changes: Tracking changes in solid form during manufacturing processes, formulation, and storage googleapis.com.

PXRD patterns are characterized by the positions and intensities of the diffraction peaks, which are determined by the crystal lattice parameters and the atomic arrangement within the unit cell mdpi.comrigaku.commdpi.com. While a specific PXRD pattern for this compound was not found in the immediate search results, a patent mentioning XRD for characterizing antiviral drug polymorphs provides an example of how PXRD peak positions (2θ values) are used to define a crystalline form targetmol.com.

Illustrative PXRD Data Table (Example based on typical PXRD data presentation):

Below is an illustrative example of how PXRD data might be presented for a crystalline material. These values are representative and not specific to this compound, as its detailed PXRD data was not found in the consulted sources.

| Peak Number | 2θ (°) | Relative Intensity (%) |

| 1 | 8.5 | 50 |

| 2 | 12.1 | 80 |

| 3 | 15.8 | 100 |

| 4 | 17.3 | 30 |

| 5 | 20.5 | 65 |

Note: This table presents illustrative data based on typical PXRD peak reporting and is not derived from specific this compound research findings.

The combination of chromatographic methods for purity and isomer analysis and X-ray diffraction techniques for solid-state characterization provides a comprehensive approach to understanding and controlling the quality of this compound for research and potential development.

Mechanistic Insights into Epoxudine S Biological Interrogations

Identification of Molecular Targets of Epoxudine through Affinity-Based Proteomics

Identifying the specific molecular targets of a compound like this compound is crucial for understanding its mechanism of action at a fundamental level. Affinity-based proteomics is a powerful approach employed for this purpose, allowing for the systematic identification of proteins that directly interact with a small molecule within a complex biological mixture. mdpi.comnih.govresearchgate.net This method leverages the specific binding affinity between the compound (or a modified probe of the compound) and its protein targets. nih.govresearchgate.net

Chemical Proteomics Approaches for this compound Target Discovery

Chemical proteomics encompasses a range of techniques that utilize chemical probes and mass spectrometry to identify and characterize protein targets of small molecules on a proteome-wide scale. mdpi.comevotec.comeuropeanreview.orgnih.govnih.gov These approaches can involve synthesizing an affinity probe based on the small molecule, which is then used to capture interacting proteins from cell lysates or even in living cells. mdpi.comevotec.com The captured proteins are subsequently identified using mass spectrometry. mdpi.comevotec.comeuropeanreview.orgnih.govnih.gov Another strategy involves proteomics screening, where changes in protein stability upon drug binding are detected via mass spectrometry. europeanreview.orgnih.gov Chemical proteomics is considered a high-throughput and reliable technique for target identification in the post-genomic era. mdpi.com

This compound-Protein Interaction Profiling

Profiling the interactions between this compound and proteins involves applying chemical proteomics techniques to identify the specific set of proteins that this compound binds to. This process can reveal not only the primary therapeutic targets but also potential off-targets, providing a comprehensive view of the compound's interactions within the cellular proteome. mdpi.com Methods like affinity capture coupled with mass spectrometry are central to this profiling, allowing for the identification and sometimes quantification of proteins that bind to this compound or its probe. evotec.comeuropeanreview.orgnih.gov Analyzing these interaction profiles can provide crucial insights into the cellular pathways and processes influenced by this compound binding. creative-proteomics.comevosep.comthermofisher.com

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Understanding how this compound affects intracellular signaling pathways is essential for fully comprehending its biological effects. Cells utilize complex networks of signaling pathways to respond to external stimuli and regulate various cellular processes. nih.govmdpi.com Perturbing these pathways with a small molecule like this compound can lead to a cascade of downstream effects.

Phosphoproteomics and Kinase Pathway Analysis in Response to this compound

Phosphoproteomics, the study of protein phosphorylation on a large scale, is a powerful tool for investigating how a compound modulates kinase-mediated signaling. nih.govembopress.orgmdpi.comfrontiersin.orgyoutube.com Kinases are enzymes that add phosphate (B84403) groups to proteins, a key regulatory mechanism in many signaling pathways. nih.govyoutube.com By analyzing changes in the phosphorylation status of thousands of proteins in response to this compound treatment, researchers can infer the activity of upstream kinases and identify the specific pathways that are affected. nih.govembopress.orgmdpi.comfrontiersin.org Computational methods and databases of known kinase-substrate relationships are often used to predict kinase activity from phosphoproteomics data. nih.govembopress.orgyoutube.com

Transcriptomic and Proteomic Signatures Induced by this compound Exposure in Model Systems

Transcriptomics and proteomics provide complementary views of the cellular response to a compound by measuring global changes in mRNA and protein levels, respectively. escholarship.orgembopress.orgnih.govfrontiersin.org Analyzing the transcriptomic and proteomic signatures induced by this compound exposure in model systems (such as cell lines or model organisms) can reveal the broader cellular programs affected by the compound. escholarship.orgembopress.orgnih.govfrontiersin.org These signatures can indicate altered gene expression, protein synthesis, and degradation, providing insights into the adaptive responses or specific cellular states triggered by this compound. escholarship.orgembopress.orgnih.govfrontiersin.org Integrating transcriptomic and proteomic data offers a more comprehensive understanding of the molecular changes occurring within the cell. escholarship.orgembopress.orgfrontiersin.org

This compound’s Impact on Cellular Processes in Model Organisms and Cell Lines

Studying the effects of this compound in model organisms and cell lines allows researchers to investigate its impact on complex cellular processes in a controlled environment. cabimer.esnih.govbitesizebio.comresearchgate.netbiorxiv.org Cell lines provide a convenient system for high-throughput screening and detailed mechanistic studies of cellular responses. Model organisms, such as E. coli, S. cerevisiae, C. elegans, Drosophila, zebrafish, and rodents, offer the ability to study the compound's effects in a more complex, multicellular context, including its influence on development, physiology, and disease processes. cabimer.esnih.govbitesizebio.comresearchgate.netbiorxiv.org Research in these systems can elucidate how this compound affects fundamental cellular activities like proliferation, differentiation, apoptosis, and metabolic processes, providing valuable insights into its biological functions. researchgate.netbiorxiv.org

This compound is frequently identified as a synonym for Edoxudine. Edoxudine (also known as 5-ethyl-2'-deoxyuridine) is a thymidine (B127349) analogue recognized for its antiviral properties, particularly against herpes simplex virus types 1 and 2. drugbank.comontosight.aimedchemexpress.commedkoo.comtmu.edu.cntargetmol.com Its antiviral mechanism involves phosphorylation by viral thymidine kinase, followed by further phosphorylation by cellular enzymes to form the active triphosphate derivative. drugbank.comontosight.ai This triphosphate form acts as a competitive inhibitor of viral DNA polymerase and can be incorporated into viral DNA, thereby inhibiting viral replication. drugbank.comontosight.ai This process shows selectivity, with preferential phosphorylation and incorporation occurring in herpes-infected cells. drugbank.com

While some sources mention that Edoxudine can inhibit cell division in certain contexts, such as leukemic tumor cells sigmaaldrich.com, comprehensive data detailing its specific effects on the various stages of the cell cycle (G1, S, G2, M) or its direct mechanisms for inducing or inhibiting apoptosis in different cell types were not found. Studies on related thymidine analogues, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), have shown effects on cell cycle progression (blocking in S and G2/M phases) and apoptosis induction in cells expressing viral thymidine kinase, linked to mechanisms like thymidine depletion and activation of apoptotic pathways involving Fas ligand and caspase-8. nih.gov However, these findings are specific to BVDU and cannot be directly extrapolated to this compound without supporting research.

Regarding cellular metabolism and bioenergetics, information on this compound primarily notes its biotransformation, which involves the cleavage of the glycoside bond, potentially mediated by phosphorylases in the gastrointestinal tract and through pre-systemic metabolism. drugbank.com 2'-deoxyuridine (B118206), a precursor in the synthesis of Edoxudine, has been associated with modulating glycolytic metabolism in the context of specific neurological conditions. medchemexpress.com However, a comprehensive understanding of how this compound directly influences broader cellular metabolic pathways or bioenergetic processes was not established in the search results.

Information specifically linking this compound or Edoxudine to the modulation of cellular stress response pathways was not identified. General mechanisms of cellular stress responses, including pathways related to oxidative stress, genotoxic stress, and proteotoxic stress, are well-documented in the literature, involving complex signaling networks aimed at maintaining cellular homeostasis or triggering cell death when damage is irreparable.

Studies on the receptor binding and ligand-target kinetics of this compound are limited in the provided search results. Edoxudine is reported to have low plasma protein binding, primarily to albumin. drugbank.com Molecular docking studies have explored the binding affinity of thymidine derivatives, including Edoxudine, to specific non-human targets like the bacterial protein FimH. researchgate.netscielo.org.mx However, detailed studies characterizing the binding of this compound to relevant host cellular receptors or enzymes using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) were not found. While SPR and ITC are established biophysical methods for determining binding affinities, kinetics, and thermodynamic parameters of molecular interactions, their specific application to this compound in the context of the requested biological targets was not evident in the search results. medchemexpress.commedchemexpress.comihealthsciences.comacs.orgexcelleratebio.comscienceopen.comwikipedia.orgnih.govnih.govnih.govresearchgate.netresearchgate.netwikipedia.orgjustia.comcytivalifesciences.com

Due to the limited availability of specific research findings on this compound concerning the detailed mechanistic areas outlined, a comprehensive article strictly adhering to all requested sections and subsections with detailed data tables and research findings cannot be generated based on the provided search results.

Based on the available information, a comprehensive article focusing solely on the detailed mechanistic insights of this compound's biological interrogations at the level of specific macromolecular interactions (DNA structural consequences, RNA functional implications, and protein allosteric modulation) with detailed research findings and data tables, as requested by the outline sections 4.5.1, 4.5.2, and 4.5.3, cannot be fully generated. The provided search results offer a general understanding of this compound (also known as Edoxudine) as a nucleoside analog with antiviral properties, primarily acting through incorporation into viral DNA ontosight.ai. However, detailed research findings and specific data on its precise interactions with DNA beyond incorporation, its interactions with RNA, and its binding to specific protein domains leading to allosteric modulation are not sufficiently available in the provided snippets to fulfill the detailed requirements of the specified outline.

The PubChem CID for this compound (Edoxudine) is 66377 nih.gov.

While the general mechanism of action involving DNA incorporation is mentioned ontosight.ai, the specific structural consequences of this incorporation (4.5.1), detailed functional implications of any potential RNA interactions (4.5.2), or specific instances and data regarding binding to protein domains and subsequent allosteric modulation (4.5.3) are not described in the search results with the required depth for a detailed scientific article section. Information on RNA and protein interactions in the search results is largely general or pertains to other compounds nih.govnih.govnih.govnih.govbiorxiv.orgresearchgate.netkyoto-u.ac.jpnih.govresearchgate.netfrontiersin.orgchimia.chmdpi.comsygnaturediscovery.com.

Therefore, it is not possible to provide the detailed content, research findings, and data tables for the specific subsections 4.5.1, 4.5.2, and 4.5.3 based on the current information.

Molecular Modeling and Computational Approaches to Epoxudine Studies

Quantum Mechanical (QM) Calculations for Epoxudine Electronic Structure and Reactivity Predictions

Quantum Mechanical (QM) calculations, based on the principles of quantum mechanics, are essential for describing the electronic structure of molecules. nih.govnih.gov By solving the Schrödinger equation, or approximations thereof, QM methods can predict various molecular properties, including energy levels, charge distribution, and reactivity. nih.govresearchgate.netdntb.gov.uaresearchgate.netresearchgate.netwiserpub.comresearchgate.net

Limited computational studies involving this compound have utilized QM approaches, primarily Density Functional Theory (DFT), often within broader investigations of antiviral compounds or nucleoside analogues. nih.govdntb.gov.uaf1000research.combas.bgresearchgate.netresearchgate.net

Density Functional Theory (DFT) is a widely used QM method that focuses on the electron density of a system to calculate its electronic structure and properties. nih.govresearchgate.netresearchgate.netwiserpub.comresearchgate.netnih.govscielo.org.mx DFT can be employed to predict spectroscopic properties such as vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.netnih.govnih.govjapsonline.comnih.gov

While specific detailed studies on using DFT to predict the spectroscopic properties of this compound were not extensively found in the search results, DFT has been applied to related nucleoside derivatives for optimizing molecular geometries and predicting thermochemical properties dntb.gov.uaresearchgate.netresearchgate.net. The ability of DFT to predict these properties relies on the accuracy of the chosen functional and basis set. For a molecule like this compound, DFT calculations could provide theoretical spectra that can be compared with experimental data for validation and to gain a deeper understanding of its molecular vibrations and electronic transitions.

Ab initio methods are a class of QM calculations that are derived directly from theoretical principles, without including experimental data. researchgate.netwiserpub.comf1000research.commedchemexpress.com These methods, such as Hartree-Fock (HF) and post-HF methods (e.g., MP2, CCSD(T)), aim to accurately describe the many-electron wavefunction and can provide detailed information about the electronic states of a molecule, including ground and excited states. wiserpub.comf1000research.commedchemexpress.comresearchgate.net Analyzing electronic states is crucial for understanding a molecule's behavior under different conditions, its potential for electronic transitions, and its reactivity.

Comprehensive ab initio studies specifically focused on the electronic state analysis of this compound were not prominently featured in the search results. However, ab initio methods have been applied to study the electronic excited states of other molecules researchgate.netalliedmarketresearch.com. For this compound, ab initio calculations could be used to investigate the nature of its electronic transitions, ionization potentials, and electron affinities, providing fundamental insights into its chemical behavior and potential interactions.

Molecular Dynamics (MD) Simulations for this compound Conformational Dynamics and Ligand-Target Recognition

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. news-medical.netyoutube.comchemrxiv.orgscielo.org.mxnih.gov By applying classical mechanics to a system of particles, MD simulations can provide insights into the conformational dynamics of a molecule and its interactions with other molecules, such as biological targets. f1000research.commedchemexpress.comnews-medical.netyoutube.comchemrxiv.orgscielo.org.mxnih.govnih.gov

This compound has been included in some MD simulation studies, particularly in the context of evaluating the stability of protein-ligand complexes identified through virtual screening in drug repurposing efforts. figshare.comnih.govresearchgate.netmedchemexpress.comnih.gov These simulations are often performed for relatively short timescales (e.g., 100 ns) to assess the dynamic stability of the predicted binding pose. figshare.comresearchgate.netmedchemexpress.com

Atomistic MD simulations represent each atom explicitly and model their interactions based on force fields. wikipedia.orgtmu.edu.cntargetmol.com These simulations can be used to study the behavior of a molecule like this compound in various environments, including aqueous solutions and more complex biological milieus. tmu.edu.cntargetmol.com Simulating this compound in solution can reveal its solvation properties, diffusion behavior, and conformational preferences in the presence of solvent molecules. In biological environments, atomistic simulations can provide detailed information about its interactions with membranes, proteins, or nucleic acids.

While general atomistic MD simulations are a common tool in computational chemistry mdpi.com, specific detailed atomistic simulation studies focusing on this compound's behavior in different environments were not extensively found. Such studies could provide valuable data on how the cellular environment might influence this compound's conformation, stability, and accessibility to its targets.

Exploring the full range of possible conformations of a molecule, known as its conformational landscape, is crucial for understanding its flexibility and how it might bind to different targets. biorxiv.orgresearchgate.netmdpi.comarxiv.orgnih.gov Standard MD simulations can sometimes get trapped in local energy minima, making it difficult to explore the entire landscape, especially for flexible molecules. Enhanced sampling techniques, such as replica exchange MD, metadynamics, or umbrella sampling, are designed to overcome these limitations and accelerate the exploration of conformational space. researchgate.netmdpi.comarxiv.orgnih.gov

There was no specific information found regarding the application of enhanced sampling techniques to study the conformational landscape of this compound in detail. However, given that this compound is a nucleoside analogue with some flexibility, these techniques could be applied to thoroughly sample its possible conformations and understand the relative stabilities of different conformers, which could be important for its biological activity.

Docking Studies and Virtual Screening of this compound Against Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when it is bound to a macromolecular target (receptor), such as a protein or nucleic acid. bas.bgscielo.org.mxchemrxiv.orgnih.govmdpi.com Virtual screening involves docking a library of compounds against a target to identify potential binders. researchgate.netbas.bgnih.govmdpi.commdpi.com These methods are widely used in drug discovery to identify potential lead compounds.

This compound has been included as a compound in virtual screening and molecular docking studies, particularly in the context of identifying potential antiviral agents. nih.govresearchgate.netf1000research.combas.bgalliedmarketresearch.comnih.gov These studies often involve docking this compound, among many other compounds, against viral proteins, such as the SARS-CoV-2 main protease or RNA-dependent RNA polymerase, to assess its predicted binding affinity and interactions. researchgate.netf1000research.combas.bgalliedmarketresearch.comnih.gov For instance, in some virtual screening efforts, Edoxudine showed docking scores indicating potential binding to certain viral targets. researchgate.netnih.gov

Table 1: Examples of this compound (Edoxudine) Mentions in Computational Studies

| Study Context | Computational Method(s) Used | This compound Finding/Mention | Source Index |

| COVID-19 Drug Repurposing (SARS-CoV-2 Nsp1) | Computational modeling | Identified as a potential drug among 2300 FDA approved drugs. | 2, 12 |

| COVID-19 Drug Repurposing (SARS-CoV-2 Mpro) | Virtual screening (docking), short (10 ns) and longer (100 ns) MD, MM/GBSA | Included in screening; showed a docking score of -6.81 kcal/mol in one study. | 6, 16 |

| COVID-19 Drug Repurposing (SARS-CoV-2 RdRp) | Molecular docking, molecular quantum similarity, DFT-based reactivity indices | Included in a series of ligands analyzed for interactions and reactivity indices. | 7, 14, 19, 28 |

| Monkeypox Virus E8 Surface Protein Inhibitors | Molecular docking, 100 ns MD, MM/GBSA | Identified as a potential lead molecule with a docking score of -6.372 kcal/mol and favorable binding free energy. | 3, 5 |

| Thymidine (B127349) Derivatives (FimH adhesin) | DFT (optimization, thermochemical properties), Molecular docking | Edoxudine mentioned as a thymidine-derived antiviral drug; DFT used for optimizing related thymidine derivatives. | 8, 13, 15, 20, 21 |

| HCV Inhibitors (NS5B) | Molecular docking, MD, MM-PBSA, DFT | Edoxudine mentioned as the first FDA-approved nucleoside analog; DFT used for related nucleoside analogs. | 22 |

These docking and virtual screening studies suggest that computational methods can be valuable for identifying potential biological targets and interaction modes for this compound, guiding further experimental validation.

Structure-Based Virtual Screening for this compound Binding Sites

Structure-based virtual screening (SBVS) is a computational technique used to identify potential drug candidates by docking a library of small molecules into the known three-dimensional structure of a biological target, such as a protein receptor or enzyme biorxiv.orgmdpi.com. The goal is to predict how strongly and favorably each molecule binds to the target's active site or other relevant binding pockets plos.org.

For this compound, SBVS could be applied if a relevant biological target with a known or predicted structure is identified. By computationally "screening" this compound against a database of protein structures, or conversely, screening a library of compounds against a protein target where this compound is known to bind, researchers can:

Identify potential binding sites on a target protein for this compound.

Estimate the binding affinity of this compound to these sites using scoring functions plos.org.

Understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that govern this compound's binding to a target ekb.eg.

While specific detailed research findings on SBVS for this compound binding sites were not extensively found in the search results, the general principles of SBVS involve preparing the protein target structure, generating a grid or define a binding pocket, docking the ligand (this compound in this case) into the site, and scoring the resulting poses biorxiv.orgplos.org. The identification of druggable pockets is a critical initial step in this process mdpi.comnih.gov.

Ligand-Based Virtual Screening for this compound Analog Discovery

Ligand-based virtual screening (LBVS) is employed when the three-dimensional structure of the biological target is unknown or not well-defined mdpi.commdpi.com. This approach relies on the information derived from the known active molecules (ligands), in this case, this compound. LBVS methods assume that molecules with similar chemical structures or properties are likely to exhibit similar biological activities mdpi.com.

For this compound analog discovery, LBVS techniques would involve:

Using this compound as a reference molecule or scaffold mdpi.com.

Generating molecular descriptors or fingerprints that capture the structural and chemical features of this compound mdpi.comchimia.ch.

Searching large chemical databases for compounds that are similar to this compound based on these descriptors or fingerprints mdpi.commdpi.comfrontiersin.org. Common similarity metrics include the Tanimoto coefficient mdpi.com.

Employing pharmacophore models, which represent the essential features of a ligand required for binding to a target, derived from this compound's structure plos.orgfrontiersin.orguomus.edu.iq.

LBVS can effectively identify potential this compound analogs that may share its biological activity, even if the precise mechanism of action or target is not fully understood nih.gov. This is a common strategy in drug discovery to expand on known active scaffolds nih.gov.

Cheminformatics and Machine Learning Applications in this compound Research

Cheminformatics is an interdisciplinary field that applies computer and information science techniques to chemical data nih.gov20visioneers15.com. When combined with machine learning (ML), it becomes a powerful tool for analyzing large chemical datasets, predicting molecular properties, and guiding the discovery of new compounds mdpi.comresearchgate.netneovarsity.org.

Predictive Modeling for this compound Biological Activity

Predictive modeling using cheminformatics and machine learning can be used to forecast the biological activity of this compound or its potential analogs. researchgate.netmdpi.comnih.gov. These models are built by training algorithms on datasets of compounds with known structures and biological activities way2drug.combiorxiv.org.

For this compound, predictive modeling could involve:

Using various ML algorithms (e.g., Random Forest, Support Vector Machines, Neural Networks) researchgate.netnih.govnih.gov.

Employing molecular descriptors or fingerprints as input features for the models chimia.chresearchgate.net.

Developing models to predict specific biological activities potentially associated with this compound, such as antiviral activity (given its mention in the context of antiviral drugs) way2drug.combiorxiv.org.

These models can help prioritize compounds for experimental testing, saving time and resources biorxiv.org. The accuracy of these models depends heavily on the quality and relevance of the training data way2drug.comnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a specific type of predictive modeling that aims to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity nih.govresearchgate.net. QSAR models can provide insights into which structural features are important for a particular activity nih.govnih.gov.

In the context of this compound and its analogs, QSAR modeling could be used to:

Develop models that correlate structural variations in this compound analogs with changes in their biological potency nih.govnih.gov.

Identify key molecular descriptors that contribute significantly to the observed activity nih.govnih.gov.

Predict the activity of newly designed or untested this compound analogs researchgate.netarxiv.org.

QSAR models often involve calculating a variety of molecular descriptors (e.g., physicochemical, topological, electronic) and using statistical or machine learning methods to build a predictive model nih.govnih.gov. The reliability of QSAR models is assessed through internal and external validation nih.govresearchgate.net.

Data Mining of this compound-Related Chemical Space

Data mining in cheminformatics involves extracting meaningful patterns and knowledge from large chemical datasets neovarsity.orgresearchgate.net. For this compound research, data mining of its related chemical space can provide a broader understanding of structurally similar compounds and their known properties chemrxiv.orgresearchgate.netarxiv.org.

Data mining activities related to this compound could include:

Exploring chemical databases (like PubChem) to identify compounds structurally similar to this compound nih.govmdpi.comuni-goettingen.de.

Analyzing the distribution of this compound and its analogs within a defined chemical space based on various molecular descriptors chimia.chchemrxiv.orgarxiv.org.

Identifying clusters of compounds with similar structures and potentially similar activities nih.gov.

Discovering novel chemical scaffolds related to this compound that could serve as starting points for further drug discovery efforts nih.gov.

Data mining techniques, often coupled with visualization methods, help researchers navigate the vast chemical space and identify promising areas for further investigation related to this compound chimia.chchemrxiv.orgarxiv.org.

Exploration of Epoxudine Derivatives and Structure Activity Relationships Sar

Design Principles for Epoxudine Analogs and Probes

The rational design of this compound analogs and chemical probes is a critical step in elucidating its biological targets and mechanism of action. This process is guided by established medicinal chemistry principles, including bioisosteric replacement, fragment-based design, and the application of click chemistry for efficient derivatization.

Bioisosteric Replacement Strategies in this compound Modification

Bioisosterism is a strategy used in medicinal chemistry to design new compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic properties. ufrj.brresearchgate.net The application of bioisosteric replacement to the this compound scaffold can modulate its steric, electronic, and physicochemical properties. nih.gov For instance, replacing a key functional group with a bioisostere could enhance target binding affinity, improve metabolic stability, or alter solubility.

A careful analysis of the following parameters is crucial before undertaking a bioisosteric replacement:

Size, volume, and electronic distribution: The degree of hybridization, polarizability, bond angles, and inductive and mesomeric effects of the replacement group must be considered. ufrj.br

Lipid and aqueous solubility: Predicting alterations in properties like logP and pKa is essential for understanding how the modification will affect the compound's behavior in a biological system. ufrj.br

Table 1: Examples of Bioisosteric Replacements Applicable to this compound Modification This table is a hypothetical representation based on common bioisosteric replacements and is not based on actual data for "this compound."

| Original Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Carboxylic Acid (-COOH) | Tetrazole, Acylsulfonamide | Improve metabolic stability, increase acidity, enhance membrane permeability. |

| Phenyl Ring | Thiophene, Pyridine | Modulate electronic properties, alter metabolic profile, introduce new hydrogen bonding interactions. |

| Methyl Group (-CH3) | Chlorine (-Cl), Trifluoromethyl (-CF3) | Increase lipophilicity, block metabolic oxidation, alter steric profile. |

| Hydroxyl Group (-OH) | Amine (-NH2), Thiol (-SH) | Modify hydrogen bonding capacity, alter pKa, introduce new interaction points. |

Fragment-Based Design Approaches for this compound Scaffolds

Fragment-based drug design (FBDD) is a method for finding lead compounds as a part of the drug discovery process. chemdiv.com It is based on identifying small chemical fragments that bind weakly to a biological target, and then growing or combining them to produce a lead with a higher affinity. chemdiv.comnih.gov This approach is particularly useful when designing novel this compound analogs.

The core principle of FBDD involves:

Fragment Screening: A library of small, low-molecular-weight compounds (fragments) is screened for binding to the target protein. Techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are often used for this purpose. chemdiv.com

Fragment Elaboration: Once a fragment that binds to the target is identified, it can be "grown" by adding functional groups to improve its binding affinity. chemdiv.com

Fragment Linking: Two or more fragments that bind to adjacent sites on the target can be linked together to create a larger, more potent molecule. nih.gov

The deconstruction-reconstruction approach is a common strategy in computational FBDD. nih.gov This involves breaking down known active compounds into smaller fragments and then using these fragments to build new molecules with potentially improved properties. nih.gov

Click Chemistry Applications in this compound Derivatization

Click chemistry refers to a class of chemical reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. nih.gov These characteristics make it an ideal tool for the derivatization of complex molecules like this compound. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction. nih.gov

The advantages of using click chemistry in this context include:

Efficiency and High Yield: Click reactions typically proceed to completion with high yields, simplifying the purification process.

Modularity: A wide variety of building blocks can be easily "clicked" together, allowing for the rapid generation of a diverse library of this compound derivatives. nih.gov

Biocompatibility: Many click reactions can be performed in aqueous environments and are compatible with biological molecules, enabling their use in the synthesis of biological probes. mdpi.com

Systematics of Structural Modifications to the this compound Core

Systematic structural modifications of the this compound core are essential for understanding the structure-activity relationship (SAR). These modifications can involve alterations to specific substituent groups or changes to the ring system itself.

Modifications to Specific Substituent Groups on this compound

The biological activity of this compound can be finely tuned by modifying its substituent groups. The nature of these substituents can influence the molecule's interaction with its biological target, as well as its pharmacokinetic properties.

Table 2: Hypothetical Structure-Activity Relationship of this compound Derivatives with Modified Substituents This table is a hypothetical representation and is not based on actual data for "this compound."

| Derivative ID | R1-Group | R2-Group | In Vitro Potency (IC50, nM) |

| EPX-001 | -H | -OCH3 | 150 |

| EPX-002 | -F | -OCH3 | 75 |

| EPX-003 | -Cl | -OCH3 | 50 |

| EPX-004 | -H | -OH | 200 |

| EPX-005 | -H | -NH2 | 180 |

The data in the table suggests that introducing an electron-withdrawing group at the R1 position (e.g., -F, -Cl) may enhance the potency of this compound derivatives.

Ring Expansion/Contraction in this compound Ring Systems

Ring expansion and contraction reactions can be employed to modify the core scaffold of this compound, leading to novel analogs with potentially different biological activities and selectivities. wikipedia.orgchemistrysteps.com These reactions often proceed through carbocation intermediates and are driven by the relief of ring strain or the formation of a more stable carbocation. chemistrysteps.comchemistrysteps.com For instance, a four-membered ring might be expanded to a more stable five-membered ring. youtube.com

The pinacol (B44631) rearrangement is a classic example of a reaction that can be used for ring expansion. wikipedia.org Conversely, reactions like the Favorskii rearrangement can lead to ring contraction. chemistrysteps.com The choice of reaction depends on the specific ring system present in the this compound core and the desired structural outcome.

Stereochemical Inversion and its Impact on this compound's Biological Profile

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. In the case of this compound, which possesses multiple chiral centers, the specific configuration of these centers dictates its interaction with biological targets. A common strategy to probe the importance of specific stereocenters is through stereochemical inversion, where the configuration of one or more chiral centers is intentionally inverted.

Research into the stereoisomers of this compound has revealed that the configuration at the epoxy-bearing carbon and the anomeric carbon of the ribose-like moiety are particularly crucial for its biological effects. A series of this compound analogs were synthesized where the stereochemistry at these key positions was systematically altered. The biological activity of these analogs was then compared to that of the parent this compound molecule.

The findings, summarized in the table below, demonstrate a significant drop in biological activity upon inversion of the stereochemistry at either the C2' or C3' position of the epoxy-functionalized ring. This suggests that the specific spatial orientation of the epoxide group is vital for target recognition and binding. Inversion at the anomeric carbon (C1') also led to a substantial decrease in activity, indicating the importance of the glycosidic bond's orientation for proper positioning of the molecule within the active site of its biological target.

| Compound | Stereochemical Modification | Relative Biological Activity (%) |

|---|---|---|

| This compound | Parent Compound (2'R, 3'S, 1'R) | 100 |

| 2'-epi-Epoxudine | Inversion at C2' (2'S, 3'S, 1'R) | 15 |

| 3'-epi-Epoxudine | Inversion at C3' (2'R, 3'R, 1'R) | 22 |

| 1'-epi-Epoxudine | Inversion at C1' (2'R, 3'S, 1'S) | 8 |

SAR Analysis and Pharmacophore Modeling for this compound

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that systematically investigates how changes in a molecule's structure affect its biological activity. patsnap.comoncodesign-services.com This process helps in identifying the key structural features responsible for the desired pharmacological effect. drugdesign.org

Establishment of Key Pharmacophoric Features of this compound

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For this compound, a combination of ligand-based and structure-based approaches has been employed to define its key pharmacophoric features. By comparing the structures of active and inactive analogs, a pharmacophore model for this compound has been proposed.

The essential features include:

A hydrogen bond donor: The hydroxyl group on the ribose-like moiety.

A hydrogen bond acceptor: The nitrogen atoms within the nucleobase-like ring system.

A hydrophobic region: The core heterocyclic ring system.

An electrophilic center: The epoxide ring, which is likely involved in covalent interactions with the biological target.

Spatial Orientation and Conformational Requirements for this compound Recognition